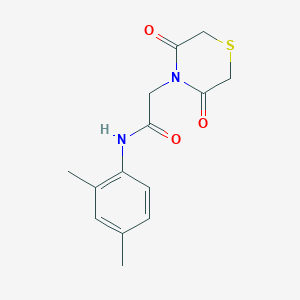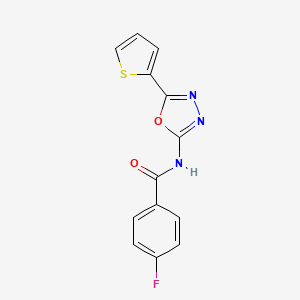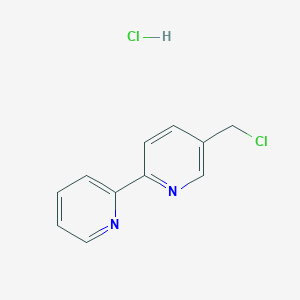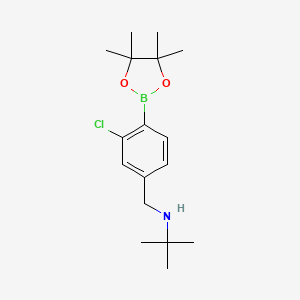
N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, commonly known as DT-13, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. DT-13 belongs to the class of thiomorpholines, which are heterocyclic compounds that contain a five-membered ring with a sulfur atom and an oxygen atom.
科学的研究の応用
Structural Aspects and Properties
- The study on structural aspects of isoquinoline derivatives, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, highlights their ability to form gels and crystalline solids upon treatment with mineral acids. These compounds have been noted for their fluorescence properties, which might suggest potential applications in material science or as chemical probes (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Hemolytic Activity
- A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated antimicrobial and hemolytic activity, suggesting potential applications in developing new antimicrobial agents. These compounds have been found to be active against various microbial species, indicating their relevance in pharmaceutical research (Gul et al., 2017).
Structural Analysis
- Compounds structurally similar to N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, like N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, have been characterized by X-ray powder diffraction, highlighting their potential as pesticides. This indicates the importance of structural analysis in understanding and developing new compounds with specific applications (Olszewska, Tarasiuk, & Pikus, 2011).
Neuropharmacological Applications
- A study on the effects of nefiracetam, a compound structurally related to N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, on learning and memory in amnesia animal models suggests potential neuropharmacological applications. This compound has shown efficacy in improving learning and memory dysfunctions, indicating its potential in treating cognitive disorders (Hiramatsu et al., 1997).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-3-4-11(10(2)5-9)15-12(17)6-16-13(18)7-20-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIVZCUQEIBDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)CSCC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2644011.png)

![4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2644014.png)
![2-[[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2644016.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2644017.png)

![Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B2644023.png)


![tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2644027.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2644028.png)